Thiepan-4-amine hydrochloride
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Overview
Description
Thiepan-4-amine hydrochloride is an organic compound with the molecular formula C6H14ClNS and a molecular weight of 167.7 g/mol . It is a derivative of thiepan, a seven-membered heterocyclic compound containing sulfur. This compound is typically found in a powdered form and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiepan-4-amine hydrochloride can be synthesized through the nucleophilic substitution of haloalkanes with ammonia or amines. This process involves the reaction of a thiepan derivative with ammonia or an amine in the presence of a suitable solvent and catalyst . The reaction conditions typically include moderate temperatures and pressures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, this compound is produced in bulk quantities using similar synthetic routes but optimized for large-scale production. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiepan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiepan derivatives with lower oxidation states.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Typical reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiepan derivatives.
Substitution: Various substituted thiepan derivatives depending on the nucleophile used.
Scientific Research Applications
Thiepan-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of thiepan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Thiepan-4-amine: The parent compound without the hydrochloride group.
Thiepan-4-ol: A hydroxyl derivative of thiepan.
Thiepan-4-thiol: A thiol derivative of thiepan
Comparison: Thiepan-4-amine hydrochloride is unique due to its hydrochloride group, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
thiepan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c7-6-2-1-4-8-5-3-6;/h6H,1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVSZYCPIIOSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCSC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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